molecular formula C13H12N2O4 B2860827 5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 182955-10-8

5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B2860827
CAS RN: 182955-10-8
M. Wt: 260.249
InChI Key: LJAPPXNROQLECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (5-BPDMT) is a novel and highly versatile compound with a wide range of potential applications in scientific research. It is an organic compound belonging to the pyrimidinetrione family, which is characterized by its three-dimensional structure and the presence of two oxygen atoms in the ring. 5-BPDMT is a relatively new compound that has been studied in depth in recent years, with a number of promising results.

Scientific Research Applications

Synthesis and Chemical Reactivity

5-Benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives are valuable intermediates in organic synthesis, facilitating the creation of novel heterocyclic compounds. For example, the compound has been utilized in the synthesis of pyrimidine-linked pyrazole heterocyclics, showcasing its role in creating compounds with insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Similarly, its derivatives have been involved in regioselective synthesis under solvent-free conditions, leading to the production of substituted pyrazolo[1,5-a]pyrimidines, which highlights the versatility and eco-friendly aspects of reactions involving this compound (Quiroga et al., 2008).

Biological Activities

Research into the biological activities of derivatives of 5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has revealed a range of potential therapeutic applications. Some derivatives have been evaluated for their antifolate activity, a key area of interest in cancer chemotherapy and antibacterial drug development (Piper et al., 1986). Additionally, compounds synthesized from this chemical scaffold have shown significant antitumor activities, further underscoring the medicinal chemistry relevance of 5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and its analogues (Grivsky et al., 1980).

Antiviral Activities

Another notable application area is in the development of antiviral agents. Derivatives of 5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione have been investigated for their potential to inhibit viral replication, with some compounds exhibiting notable activities against the influenza virus (Hebishy et al., 2020). This research signifies the compound's contribution to the fight against infectious diseases.

properties

IUPAC Name

5-benzoyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-14-11(17)9(12(18)15(2)13(14)19)10(16)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAPPXNROQLECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Synthesis routes and methods

Procedure details

A mixture of 1,3-dimethylbarbituric acid (5 g, 32.02 mmol), 4-dimethylaminopyridine (4.74 g, 38.79 mmol) in dry CH2Cl2 (75 ml) was cooled to 0° C. and benzoyl chloride (4.95 g, 35.22 mmol) added dropwise in 15 min. The reaction mixture was stirred for 3 h at room temperature, diluted with CH2Cl2 (150 ml) and washed with 2 N HCl solution (40 ml). The organic phase was dried over MgSO4 and evaporated. The residue was crystallised from diisopropylether then recrystallised from MeOH, giving 5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione 3 (5.32 g, 64%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.74 g
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
4.95 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

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